Catalponol
Overview
Description
Mechanism of Action
Target of Action
Catalponol, a naphthoquinone derivative, primarily targets tyrosine hydroxylase , an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, this compound enhances the production of dopamine .
Mode of Action
This compound interacts with tyrosine hydroxylase, leading to an increase in the enzyme’s activity . This interaction results in enhanced dopamine biosynthesis . Additionally, this compound increases the levels of cAMP and the phosphorylation of tyrosine hydroxylase in PC12 cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves dopamine biosynthesis. By inducing the activity of tyrosine hydroxylase, this compound enhances the conversion of tyrosine to L-DOPA, a precursor of dopamine . This leads to an increase in dopamine levels, which can have various downstream effects depending on the specific cellular context.
Result of Action
The primary result of this compound’s action is an increase in dopamine biosynthesis . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in PC12 cells, this compound has been shown to protect against L-DOPA-induced cytotoxicity .
Biochemical Analysis
Biochemical Properties
Catalponol enhances dopamine biosynthesis by inducing the activity of an enzyme called tyrosine hydroxylase . It also increases the levels of cyclic adenosine monophosphate (cAMP) and tyrosine hydroxylase phosphorylation in PC12 cells .
Cellular Effects
In RAW 264.7 macrophage cells, this compound exhibits potent inhibitory effects with an IC50 value of 9.8 µM for inhibiting LPS-induced NO production . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosine hydroxylase, an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, this compound enhances dopamine biosynthesis. It also influences gene expression by increasing the levels of cAMP and tyrosine hydroxylase phosphorylation .
Metabolic Pathways
This compound is involved in the dopamine biosynthesis pathway, where it induces the activity of tyrosine hydroxylase This could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of catalponol has been achieved through various methods. One notable method involves the Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution . The synthesis begins with the preparation of a tetralone intermediate, which is then subjected to various chemical transformations to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation, reduction, and cyclization reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Catalponol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .
Scientific Research Applications
Catalponol has a wide range of scientific research applications:
Comparison with Similar Compounds
Catalponol is structurally related to other naphthoquinone derivatives such as catalponone, catalpalactone, and α-lapachone . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action . For example:
Catalponone: Exhibits similar antioxidant and cytoprotective properties but has a different substitution pattern on the naphthoquinone ring.
Catalpalactone: Known for its anti-inflammatory effects, catalpalactone has a unique lactone ring structure.
α-Lapachone: This compound is well-studied for its anticancer properties and differs from this compound in its quinone ring substitutions.
Biological Activity
Catalponol, a naphthoquinone derivative, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, including its mechanism of action, efficacy in various cell types, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a naphthoquinone, which is characterized by a bicyclic structure containing two fused aromatic rings. Its molecular formula is CHO, and it possesses notable redox properties that contribute to its biological activity. The compound is often studied alongside other naphthoquinones due to their similar structural features and biological effects.
This compound enhances dopamine biosynthesis by inducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This effect is mediated through the increase of cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of tyrosine hydroxylase in PC12 cells, a model for neuronal function . Furthermore, this compound exhibits significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC value of 9.8 µM against lipopolysaccharide (LPS)-induced NO production .
1. Anti-Inflammatory Effects
This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO production. This action is crucial in mitigating inflammatory responses associated with various diseases .
2. Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by enhancing serotonin levels in the brain, which could be beneficial for treating depressive disorders . Additionally, it has been linked to increased apoptosis in cancer cells, suggesting potential applications in oncology .
3. Antimicrobial Activity
This compound displays antimicrobial properties against various pathogens. In studies involving termites (Reticulitermes flavipes), treated wood surfaces with this compound showed significantly reduced termite survival rates, indicating its potential use as a natural pesticide .
Table 1: Summary of Biological Activities of this compound
Activity | Description | IC |
---|---|---|
Anti-inflammatory | Inhibits NO production in RAW 264.7 cells | 9.8 µM |
Neuroprotection | Enhances serotonin levels; potential antidepressant effects | Not specified |
Antimicrobial | Reduces survival rates of termites | Effective at treated wood |
Dopamine biosynthesis | Induces tyrosine hydroxylase activity | Not specified |
Research Findings
Several studies have elucidated the mechanisms through which this compound exerts its biological effects:
- A study demonstrated that this compound treatment significantly inhibited LPS-induced iNOS expression and reduced cytokine levels (IL-6 and TNF-α) in macrophages .
- Another investigation highlighted its role in promoting dopamine biosynthesis through increased cAMP levels and tyrosine hydroxylase phosphorylation .
- The compound's deterrent effects on pests were evidenced by its ability to prevent feeding in various agricultural pests, showcasing its potential as a biopesticide .
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-RISCZKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187771 | |
Record name | Catalponol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34168-56-4 | |
Record name | Catalponol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catalponol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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